Significantly Reduced Lipophilicity (LogP) Compared to Ethyl Ester Analog
Methyl 1H-imidazole-2-carboxylate exhibits a substantially lower partition coefficient (LogP) compared to its direct ethyl ester analog, Ethyl 1H-imidazole-2-carboxylate. This difference in lipophilicity is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = -0.01; XLogP3 = 0.2 |
| Comparator Or Baseline | Ethyl 1H-imidazole-2-carboxylate (CAS 33543-78-1): ACD/LogP = 0.39; XLogP3 = 0.6 |
| Quantified Difference | Approximately 0.4 log unit lower |
| Conditions | In silico prediction using ACD/Labs Percepta Platform and PubChem XLogP3 algorithm. |
Why This Matters
Lower LogP translates to higher aqueous solubility and reduced non-specific binding, which is often desirable for optimizing drug-like properties in early-stage medicinal chemistry campaigns.
